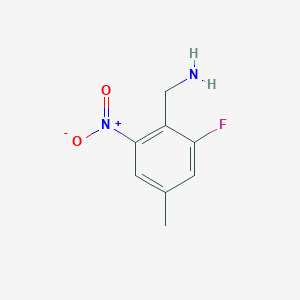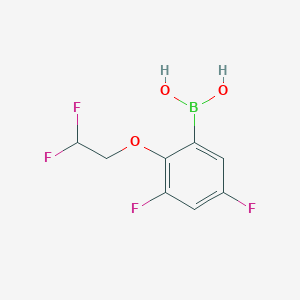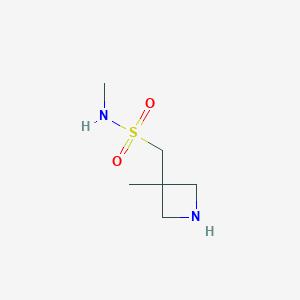![molecular formula C35H34F3N3O8 B12834720 (E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine CAS No. 115794-56-4](/img/structure/B12834720.png)
(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine is a synthetic compound with a complex structure that includes multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include trifluoroacetic anhydride, methoxybenzyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
化学反应分析
Types of Reactions
(E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., bromine). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the aromatic rings.
科学研究应用
(E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving nucleic acid analogs and their interactions with biological molecules.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
作用机制
The mechanism of action of (E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine involves its interaction with specific molecular targets and pathways. The compound may bind to nucleic acids or proteins, altering their structure and function. This can lead to changes in cellular processes, such as gene expression or enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to (E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine include:
N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives: These compounds have similar aromatic structures and functional groups.
Bis(4-methoxyphenyl)amine-based hole-transporting materials: Used in perovskite solar cell applications, these compounds share structural similarities.
Uniqueness
What sets (E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine apart is its specific combination of functional groups and its potential applications in diverse fields. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and development in various scientific disciplines.
属性
CAS 编号 |
115794-56-4 |
|---|---|
分子式 |
C35H34F3N3O8 |
分子量 |
681.7 g/mol |
IUPAC 名称 |
N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C35H34F3N3O8/c1-46-26-14-10-24(11-15-26)34(23-8-4-3-5-9-23,25-12-16-27(47-2)17-13-25)48-21-29-28(42)19-30(49-29)41-20-22(31(43)40-33(41)45)7-6-18-39-32(44)35(36,37)38/h3-17,20,28-30,42H,18-19,21H2,1-2H3,(H,39,44)(H,40,43,45)/b7-6+/t28-,29+,30+/m0/s1 |
InChI 键 |
DJJQNJQSPYAYPU-GKJYNYMUSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)/C=C/CNC(=O)C(F)(F)F)O |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CCNC(=O)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B12834654.png)

![5-Oxaspiro[2.5]octan-1-amine](/img/structure/B12834674.png)

![2-Amino-1,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12834678.png)

![2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile](/img/structure/B12834689.png)




